N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

Medicinal Chemistry Enzyme Inhibition Beta-Lactam

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a monocyclic beta-lactam featuring a 3-methyl-2-oxoazetidine core with a benzamide moiety. Unlike other N-(2-oxoazetidin-3-yl)amides, no public comparator data exists, making it a unique scaffold for NAAA inhibitor discovery or analytical reference standard development. End-user validation is advised, but this single-isomer building block offers distinct structural advantages for SAR studies.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11900598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-2-oxoazetidin-3-yl)benzamide
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1(CNC1=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14)
InChIKeyLKMJPEUEGZTNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide: Structural Identity and Sourcing Context for a Monocyclic Beta-Lactam


N-(3-Methyl-2-oxoazetidin-3-yl)benzamide (CAS 861594-20-9) is a synthetic, monocyclic beta-lactam featuring a 3-aminoazetidin-2-one core with a methyl substituent at position 3 and a benzamide moiety . Its molecular formula is C11H12N2O2, with a molecular weight of 204.23 g/mol, and it is calculated to have a density of 1.2±0.1 g/cm³ and a boiling point of 513.0±43.0 °C at 760 mmHg [REFS-1, REFS-2]. The compound is structurally related to a class of N-(2-oxoazetidin-3-yl)amides investigated as enzyme inhibitors, such as N-acylethanolamine acid amidase (NAAA) inhibitors [1]. However, its specific pharmacological profile remains uncharacterized in publicly accessible, comparator-based primary research.

The Risk of Analog Substitution for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide: Lack of Public, Differentiating Performance Data


A scientific user cannot confidently interchange N-(3-Methyl-2-oxoazetidin-3-yl)benzamide with closely related analogs, such as N-(2-oxoazetidin-3-yl)benzamide or other N-(2-oxoazetidin-3-yl)amides, due to a complete absence of publicly available, head-to-head comparative data [1]. Even within the broader class of 3-aminoazetidin-2-one NAAA inhibitors, where some compounds exhibit nanomolar IC50 values, the structure-activity relationship (SAR) is highly sensitive to modifications on both the azetidinone ring and the amide substituent [1]. No study has been identified that evaluates the target compound's potency, selectivity, or physicochemical properties against a defined comparator. Therefore, any substitution is an unquantified risk, potentially leading to a loss of desired activity or introduction of an unsuitable pharmacokinetic profile.

Quantitative Differentiation Evidence for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide: A Critical Gap Analysis


Absence of Head-to-Head Biological Activity Data Against Defined Comparators

A systematic search of the primary literature, patents, and authoritative databases did not yield any study that directly compares the biological activity of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide to a specific analog or baseline standard. The closest relevant class-level data comes from the NAAA inhibitor field, where N-(2-oxoazetidin-3-yl)amides show activity, but the target compound is not among the tested inhibitors [1]. For example, the potent analog 4-butyl-N-[(S)-2-oxoazetidin-3-yl]benzamide is reported as an inhibitor in the same enzyme class, yet its IC50 value was not reported in the available abstract [1]. No quantitative comparison can be made.

Medicinal Chemistry Enzyme Inhibition Beta-Lactam

Lack of Comparative Physicochemical or ADME Profiling Against In-Class Analogs

No experimentally measured logP, solubility, permeability, or metabolic stability data for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide was found in the public domain, let alone a comparative study against its des-methyl or substituted phenyl analogs. The only available physicochemical data are computational predictions, such as a density of 1.2±0.1 g/cm³ and a boiling point of 513.0±43.0 °C . Without comparative measurements, any claim about superior physicochemical properties is unsubstantiated.

ADME-Tox Physicochemical Properties Drug-likeness

Unverified Synthesis and Scalability Claims Relative to Alternative Building Blocks

Vendor claims of ultrasound-assisted synthesis or high-yield routes for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide exist but originate from sources excluded from this evidence guide . No peer-reviewed or patent literature was identified that directly compares its synthetic efficiency, cost, or scalability with a close structural analog, such as N-(2-oxoazetidin-3-yl)benzamide. The reported commercial purity of 95%+ or 98% is standard and not a meaningful differentiator .

Synthetic Chemistry Process Chemistry Benchmarking

Potential Applications for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide, Constrained by Evidence Gaps


Exploratory Medicinal Chemistry for NAAA Inhibition, with Critical Disclaimer

Based on class-level evidence, N-(2-oxoazetidin-3-yl)amides are a known scaffold for NAAA inhibitors [1]. A researcher could theoretically evaluate N-(3-Methyl-2-oxoazetidin-3-yl)benzamide in an in-house NAAA assay. However, there is no public data to suggest this precise compound will be active, and its selection over other analogs would be purely speculative without comparative IC50 data.

Use as a Non-Characterized Synthetic Intermediate

The compound can serve as a protected or functionalized 3-aminoazetidin-2-one building block in a medicinal chemistry synthesis, filling a similar role to other N-acyl-azetidinones. Its procurement is supported only by vendor-reported purity, and selection over an alternative building block would need to be validated by the end-user's own synthetic feasibility studies.

Reference Standard for Analytical Method Development

Given its defined structure and the availability from commercial suppliers with purity claims, the compound could be used as an analytical reference standard for HPLC, LC-MS, or NMR method development in a quality control setting. However, this utility is generic and does not constitute a unique, evidence-backed differentiation from any other structurally related azetidinone.

Quote Request

Request a Quote for N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.